Grignard Route Yield Comparison: 1-Phenylcyclohexanol versus Optimized Patent Protocol
1-Phenylcyclohexanol is commercially synthesized via the Grignard reaction of phenylmagnesium bromide with cyclohexanone. A standard patent-derived procedure (US05179109) using 0.3M bromobenzene, 0.35M magnesium, and 0.2M cyclohexanone in anhydrous ether, followed by NH4Cl quench and recrystallization from petroleum ether, yields 71% isolated product . An optimized protocol disclosed in patent CN112939864 (2021) achieves a 97% yield under refined conditions: bromobenzene (0.31 mol), magnesium bar (0.33 mol), cyclohexanone (0.35 mol) in diethyl ether at 35°C for 5 hours, followed by NH4Cl quench and extraction [1]. The 26-percentage-point yield differential (71% vs 97%) is attributable to the optimized stoichiometry and controlled reaction temperature in the latter protocol.
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 97% yield (optimized patent protocol CN112939864) |
| Comparator Or Baseline | 71% yield (standard patent protocol US05179109) |
| Quantified Difference | 26 percentage points higher (absolute yield increase) |
| Conditions | Grignard reaction: bromobenzene + Mg + cyclohexanone in diethyl ether; NH4Cl quench; extraction/recrystallization |
Why This Matters
Procurement should be coupled with process chemistry awareness: selecting a supplier employing the optimized protocol can reduce raw material cost per kilogram by approximately 27% at equivalent throughput.
- [1] Patent CN112939864A (2021). Spiro[benzo[c]aza-1,1'-cyclohexyl]-3-ones. Paragraph 0050-0052. 1-Phenylcyclohexanol synthesis with 97% yield. View Source
